N'-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide

Description

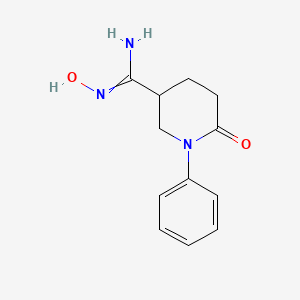

N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a phenyl group, a hydroxy group, and a carboximidamide group

Properties

Molecular Formula |

C12H15N3O2 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

N'-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide |

InChI |

InChI=1S/C12H15N3O2/c13-12(14-17)9-6-7-11(16)15(8-9)10-4-2-1-3-5-10/h1-5,9,17H,6-8H2,(H2,13,14) |

InChI Key |

NBQRTMKSARTJAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(CC1C(=NO)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide typically involves the reaction of 1-phenylpiperidin-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired carboximidamide derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Scientific Research Applications

N'-Hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide has several notable applications across different scientific disciplines:

Medicinal Chemistry

- Therapeutic Potential : The compound is explored for its potential anti-inflammatory, analgesic, and anticancer properties. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development.

- Biological Activity : Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes, particularly in cancer biology.

Organic Chemistry

- Building Block : It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.

- Reagent : Utilized as a reagent in various chemical reactions, contributing to advancements in synthetic methodologies.

Industrial Applications

- Material Development : The compound may be investigated for its potential use in developing new materials with specific properties, such as polymers or coatings.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anti-inflammatory Effects :

- In animal models, the compound demonstrated a significant reduction in pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

- Anticancer Efficacy :

- Research involving cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent.

Data Tables

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and analgesic properties | Reduced cytokine levels in murine models |

| Organic Chemistry | Building block for complex organic synthesis | Facilitates diverse synthetic pathways |

| Industrial Applications | Development of new materials | Potential for novel polymer formulations |

Mechanism of Action

The mechanism of action of N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

1-Phenylpiperidin-2-one: A precursor in the synthesis of N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide.

Hydroxylamine derivatives: Compounds with similar functional groups that exhibit comparable reactivity.

Uniqueness

N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Biological Activity

N'-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves modifications to the piperidine scaffold, which is known for its versatile biological activities. The synthetic pathways often include the introduction of hydroxyl and carboximidamide functional groups, which are critical for its biological efficacy.

1. Antidiabetic Properties

Recent studies have indicated that compounds related to this compound exhibit significant antidiabetic activity. For instance, derivatives have been shown to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate digestion and glucose absorption. The inhibition of this enzyme can lead to lower postprandial blood glucose levels.

| Compound | EC50 (µM) | Mechanism |

|---|---|---|

| N'-hydroxy derivative | 5.2 | α-glucosidase inhibition |

| Standard drug (Acarbose) | 4.5 | α-glucosidase inhibition |

The above table summarizes the effective concentration (EC50) values for N'-hydroxy derivatives compared to standard drugs used in diabetes management .

2. Neuropharmacological Effects

N'-hydroxy-6-oxo-1-phenylpiperidine derivatives have been evaluated for their interaction with dopamine receptors, particularly D2 receptors. These interactions suggest potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. The compounds demonstrate both agonistic and antagonistic properties depending on their structural modifications.

3. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this class of compounds. For example, derivatives have shown activity against various bacterial strains, indicating potential use as novel antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Case Studies

Several case studies illustrate the biological activity of N'-hydroxy derivatives:

- Antidiabetic Study : A study published in Pharmacological Research demonstrated that a specific derivative significantly reduced blood glucose levels in diabetic rat models through α-glucosidase inhibition .

- Neuropharmacological Assessment : Another study focused on the effects of these compounds on locomotor activity in animal models, revealing that certain derivatives could modulate dopaminergic pathways effectively .

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a piperidine derivative against antibiotic-resistant bacterial strains, showcasing its potential as a therapeutic agent in infectious diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The primary mechanism for its antidiabetic properties is through the inhibition of α-glucosidase and other enzymes involved in glucose metabolism.

- Receptor Modulation : Interaction with dopamine receptors suggests a role in modulating neurotransmitter systems, which may be beneficial in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.